molecular formula C11H13ClO6S B2592574 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid CAS No. 1184228-53-2

5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid

Cat. No.: B2592574
CAS No.: 1184228-53-2
M. Wt: 308.73
InChI Key: FIPWZPRCXYCXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid (CAS 1184228-53-2) is a high-purity benzoic acid derivative designed for research applications. This compound features a reactive chlorosulfonyl (-SO₂Cl) group at the 5-position and a 3-methoxypropoxy side chain at the 2-position, making it a valuable synthetic intermediate . The chlorosulfonyl group acts as a key electrophile, enabling this compound to readily undergo nucleophilic substitution reactions for introducing sulfonyl groups into target molecules, facilitating the synthesis of sulfonamide or sulfonate derivatives . The 3-methoxypropoxy chain is noted for its potential to enhance solubility in organic solvents and influence the steric and electronic properties of the molecule . In scientific research, this chemical serves as a crucial building block in organic synthesis for constructing more complex molecules . Its derivatives are investigated in pharmaceutical development for various bioactivities. Recent studies indicate that structurally similar chlorosulfonyl benzoic acid derivatives have shown promising subnanomolar inhibitory activity in in vitro assays against viral enzymes such as SARS-CoV-2 nsp14 methyltransferase, highlighting its potential in antiviral research . Furthermore, derivatives have been explored for their cytotoxic properties and ability to induce apoptosis in certain cancer cell lines, marking it as a compound of interest in anticancer research . Please note that this product is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for proper handling procedures. It is classified with the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), and H331 (Toxic if inhaled) .

Properties

IUPAC Name

5-chlorosulfonyl-2-(3-methoxypropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO6S/c1-17-5-2-6-18-10-4-3-8(19(12,15)16)7-9(10)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPWZPRCXYCXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid typically involves the chlorosulfonation of 2-(3-methoxypropoxy)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the reactivity of chlorosulfonic acid and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester linkage in the 3-methoxypropoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Sulfonamide or sulfonate derivatives.

    Reduction: Sulfonyl derivatives.

    Hydrolysis: 3-methoxypropanol and 2-(chlorosulfonyl)benzoic acid.

Scientific Research Applications

Organic Synthesis

Intermediate for Complex Molecules

5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid serves as an essential intermediate in the synthesis of more complex organic molecules. The chlorosulfonyl group enhances its reactivity, allowing for various substitution reactions that can lead to the formation of diverse chemical entities. This property makes it valuable in synthetic organic chemistry, particularly in the development of new compounds with potential biological activity.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeProduct TypeReference
Nucleophilic substitutionSulfonamide derivatives
Coupling reactionsAryl amines and heterocycles
Acylation of aminesAmide derivatives

Pharmaceutical Development

Potential Antiviral Activity

Recent studies indicate that compounds similar to this compound may possess antiviral properties, particularly against SARS-CoV-2. Structure-activity relationship studies have shown that modifications at specific positions on the benzene ring can significantly enhance inhibitory activity against viral enzymes such as nsp14 methyltransferase. This suggests that derivatives of this compound could be further developed as antiviral agents .

Case Study: Antiviral Activity Evaluation

  • Objective : To evaluate the inhibitory effects of chlorosulfonyl benzoic acid derivatives on SARS-CoV-2.
  • Method : In vitro assays measuring enzyme activity and cell viability.
  • Results : Certain derivatives exhibited subnanomolar inhibitory activity, indicating potential for therapeutic development against COVID-19 .

Anticancer Research

Cytotoxic Properties

The compound has also been investigated for its anticancer properties. Its derivatives have shown promising results in inducing apoptosis in various cancer cell lines. The presence of the methoxy group and sulfonamide functionality appears to enhance cytotoxicity, making these compounds candidates for further anticancer drug development .

Table 2: Cytotoxicity Data of Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Methoxyphenyl derivativeMDA-MB-231 (Breast Cancer)19.9Apoptosis induction
Chloro-substitutedSH-SY5Y (Neuroblastoma)26.0BAX upregulation
Sulfonamide derivativePANC-1 (Pancreatic Cancer)33.9Caspase activation

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific target it interacts with, such as an enzyme or receptor. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid, differing primarily in substituents and functional groups:

Compound Name CAS Number Molecular Formula Key Substituents/Functional Groups Reactivity/Applications Reference
5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid 1375471-82-1 C₈H₆ClFO₅S -SO₂Cl (5-position), -OCH₃ (2-position), -F (3-position) High electrophilicity due to -F; used in nucleophilic substitutions
5-(Chlorosulfonyl)-2-hydroxybenzoic acid 17243-13-9 C₇H₅ClO₅S -SO₂Cl (5-position), -OH (2-position) -OH enhances hydrogen bonding; potential in dye synthesis
3-(Chlorosulfonyl)-4-methoxybenzoic acid 50803-29-7 C₈H₇ClO₅S -SO₂Cl (3-position), -OCH₃ (4-position) Altered regiochemistry affects electronic properties
Lactofen (Agrochemical) 77501-63-4 C₁₉H₁₇ClF₃NO₇S -NO₂, -OCH₂COOCH(CH₃)₂, -CF₃-phenoxy Herbicide; targets acetyl-CoA carboxylase
3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid Not specified C₁₄H₈ClF₃O₃ -Cl, -CF₃-phenoxy, -COOH Binds thyroid hormone receptors; endocrine disruption potential

Key Findings from Comparative Studies

  • Reactivity Differences: The fluorine atom in 5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid increases electronegativity, polarizing the molecule and accelerating nucleophilic substitutions compared to non-fluorinated analogs . Hydroxy vs. Alkoxy Substituents: 5-(Chlorosulfonyl)-2-hydroxybenzoic acid (CAS 17243-13-9) exhibits stronger hydrogen-bonding capacity due to the -OH group, making it more suitable for interactions in aqueous systems, whereas the 3-methoxypropoxy chain in the parent compound improves lipid solubility .
  • Biological Activity: Compounds with phenoxy groups (e.g., Lactofen, 3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid) demonstrate agrochemical or endocrine-disrupting activities. Lactofen’s nitro and trifluoromethyl groups enhance its herbicidal potency, while the benzoic acid scaffold in thyroid receptor binders mimics thyroid hormone structures .
  • Synthetic Utility: Sulfonyl chlorides like this compound are preferred in peptide synthesis and polymer crosslinking due to their balance of reactivity and solubility.

Biological Activity

5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with a chlorosulfonyl group and a methoxypropoxy side chain. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chlorosulfonyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This interaction may modulate pathways involved in inflammation and cellular signaling.
  • Receptor Binding : The compound may bind to specific receptors on cell membranes, influencing cellular responses and signaling pathways, particularly those related to inflammatory processes.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving LPS-induced inflammation in rats, administration of the compound led to:

  • A reduction in pro-inflammatory cytokines such as TNF-α and IL-1β.
  • Decreased white blood cell counts, indicating reduced inflammation.
  • Maintenance of normal body temperature during inflammatory responses, suggesting protective effects against septic shock .

2. Antiproliferative Effects

In vitro studies have demonstrated that derivatives of benzoic acid, including this compound, can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell cycle progression .

3. Antioxidant Activity

The compound has shown potential antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with chronic diseases .

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a rat model. The results showed significant reductions in inflammatory markers post-treatment, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the compound was tested against several cancer cell lines. It demonstrated dose-dependent cytotoxicity, with IC50 values indicating effectiveness at low concentrations. The study highlighted its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Chlorosulfonyl group, methoxypropoxy chainAnti-inflammatory, antiproliferative
3-Chloro-4-methoxybenzoic acid Mono-halogenated benzoic acidStrong activation of cathepsins B and L
2-((3-chloromethyl)benzoyl)oxybenzoic acid Chloromethyl groupAnti-inflammatory activity via COX inhibition

Q & A

Q. What are the recommended synthetic routes for 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the chlorosulfonyl group via sulfonation of a benzoic acid precursor using chlorosulfonic acid, and (2) etherification to attach the 3-methoxypropoxy substituent. For example, the 3-methoxypropyl group can be introduced via nucleophilic substitution using 3-methoxypropanol under Mitsunobu conditions or via alkylation with a protected intermediate. Optimization includes monitoring reaction temperature (0–5°C for sulfonation to avoid side reactions) and using anhydrous solvents to minimize hydrolysis of the chlorosulfonyl group. Post-synthesis purification via recrystallization or column chromatography is critical, with purity validation by HPLC (>95% purity recommended for biological assays) .

Q. What analytical techniques are essential for characterizing this compound, and how should researchers interpret conflicting spectral data?

  • Methodological Answer : Key techniques include:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass ~316.02 g/mol for C₁₁H₁₃ClO₆S) and isotopic patterns. Discrepancies between calculated and observed values may indicate impurities or incorrect functional group assignment .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For instance, the 3-methoxypropoxy group shows distinct methylene (δ 3.4–3.6 ppm) and methoxy (δ 3.3 ppm) signals. Overlapping peaks in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution.
  • Elemental Analysis : Cross-check experimental vs. theoretical C/H/N/S percentages to confirm stoichiometry. Deviations >0.3% suggest incomplete purification .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : The chlorosulfonyl group is moisture-sensitive. Store the compound under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. For short-term use, desiccants (e.g., silica gel) should be added to storage vials. Prior to biological assays, confirm stability via TLC or HPLC; hydrolysis products (e.g., sulfonic acid derivatives) indicate degradation .

Advanced Research Questions

Q. How can this compound serve as a building block in designing protease inhibitors or receptor antagonists?

  • Methodological Answer : The chlorosulfonyl group acts as a reactive handle for forming sulfonamide or sulfonate ester linkages with target biomolecules. For example:
  • Protease Inhibitors : Couple the compound to a peptide backbone via sulfonamide bond formation, leveraging its electrophilic sulfur for covalent inhibition.
  • GPCR Antagonists : Modify the 3-methoxypropoxy chain to enhance lipophilicity and membrane permeability. SAR studies suggest that elongating the alkoxy chain (e.g., replacing methoxy with ethoxy) improves binding affinity to hydrophobic receptor pockets .

Q. What strategies mitigate conflicting biological activity data reported for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from:
  • Purity Variability : Impurities (e.g., residual starting materials) can skew assay results. Validate purity via orthogonal methods (HPLC + HRMS) before testing .
  • Assay Conditions : Differences in buffer pH, ionic strength, or temperature may alter compound solubility or reactivity. Standardize protocols (e.g., PBS at pH 7.4, 37°C) and include positive controls (e.g., known enzyme inhibitors) .
  • Structural Analogues : Subtle changes (e.g., substitution at the 4-position vs. 5-position) dramatically affect activity. Use computational modeling (docking studies) to rationalize discrepancies .

Q. How does the steric and electronic environment of the chlorosulfonyl group influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorosulfonyl group (–SO₂Cl) is highly electrophilic due to electron-withdrawing effects. Reactivity trends include:
  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) exhibit slower reaction kinetics compared to smaller nucleophiles (e.g., ammonia).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state, accelerating substitution.
  • Leaving Group Stability : Chloride is a poor leaving group; reactions often require catalysts (e.g., DMAP) or elevated temperatures (60–80°C) .

Q. What computational approaches are recommended for predicting the metabolic fate of derivatives containing this scaffold?

  • Methodological Answer : Use in silico tools to:
  • Predict Metabolism : Software like Schrödinger’s ADMET Predictor or SwissADME identifies likely Phase I/II metabolism sites (e.g., hydrolysis of the sulfonyl group or O-demethylation of the methoxypropoxy chain).
  • Assess Toxicity : QSAR models evaluate potential hepatotoxicity from reactive metabolites (e.g., sulfonic acid derivatives). Cross-validate predictions with in vitro microsomal stability assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (e.g., 60% vs. 80%) may stem from:
  • Reagent Quality : Lower-grade chlorosulfonic acid (e.g., <98% purity) reduces sulfonation efficiency.
  • Workup Techniques : Incomplete extraction or washing steps (e.g., inadequate neutralization of excess acid) lowers isolated yield.
    Replicate procedures from peer-reviewed patents (e.g., Bumetanide/Xiparnide syntheses) and document batch-specific variables (e.g., stirring rate, solvent drying) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.